3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-3-1-2-7(6-8)11-13-9(14-17-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUXWUSVTGFHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Classical Heating Method
- Reagents: Arylamidoximes and succinic anhydride.
- Solvents: Refluxing toluene or 1,4-dioxane.
- Conditions: Heating under reflux for several hours.
- Yield: Moderate to good yields.
- Limitations: Long reaction times and complicated purification procedures involving chromatography.
This method, while effective, is time-consuming and less efficient in terms of yield and environmental impact.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis with significant improvements in reaction time and yield.
- Reagents: Arylamidoximes (including 3-bromophenyl amidoxime) and succinic anhydride.
- Conditions: Solvent-free or minimal solvent conditions using focused microwave irradiation.
- Typical Parameters:
- Temperature: 140 °C
- Time: 2–3 minutes
- Stirring: Required for optimal yield
- Addition of a small amount of DMF (3 drops per mmol) improves yield.
- Scale: Successfully scaled up to 10 mmol scale with consistent yields.
- Yields: Up to 77% isolated yield for the pure acid.
- Advantages: Rapid reaction, eco-friendly, cost-effective, and simplified purification.
Table 1: Microwave Reaction Conditions and Yields for Arylamidoxime and Succinic Anhydride
| Entry | Temperature (°C) | Time (min) | Stirring | DMF Added | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 120 | 2 | Yes | No | 0 | No reaction |
| 2 | 120 | 3 | Yes | Yes | 21 | Low yield |
| 3 | 140 | 3 | Yes | Yes | 74 | Good yield |
| 4 | 140 | 3 | No | Yes | 25 | Low yield without stirring |
| 5 | 140 | 2 | Yes | Yes | 76 | Optimal yield |
| 6 | 140 | 2 | No | Yes | 66 | Reduced yield without stirring |
| 7 | 140 | 3 | Yes | Yes | 77 | Scaled up to 10 mmol |
| 8 | 150 | 1 | Yes | Yes | 62 | Decomposition observed |
Purification Method
- Traditional chromatographic purification is expensive and time-consuming.
- A novel purification method involves:
- Conversion of crude carboxylic acids to their sodium salts (water-soluble).
- Precipitation of the pure acid by careful addition of aqueous citric acid.
- Resulting acids are sufficiently pure for further crystallization.
- This method eliminates the need for chromatography, reducing cost and environmental impact.
Table 2: Comparison of Purification Methods
| Purification Method | Yield (%) | Time & Cost | Environmental Impact | Purity Level |
|---|---|---|---|---|
| Silica gel chromatography | High | High | High solvent use | Very high |
| Sodium salt formation + acid precipitation | High | Low | Eco-friendly | High |
Reaction Mechanism Insights
- The reaction proceeds via nucleophilic attack of the amidoxime nitrogen on the succinic anhydride.
- Cyclization forms the 1,2,4-oxadiazole ring.
- Microwave irradiation accelerates the reaction by rapid heating and energy focusing.
- Stirring enhances contact between reactants, improving yield.
Summary Table of Preparation Methods for 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic Acid
| Method | Conditions | Yield (%) | Reaction Time | Purification | Notes |
|---|---|---|---|---|---|
| Classical Reflux | Reflux in toluene/dioxane | Moderate | Several hours | Chromatography | Time-consuming, moderate yield |
| Domestic Microwave | Solvent-free, 10 min, 120 °C | Good | 10 min | Chromatography | Improved over reflux |
| Focused Microwave (FMW) | 140 °C, 2–3 min, DMF added, stirring | Up to 77 | 2–3 min | Sodium salt + acid precipitation | Rapid, high yield, eco-friendly |
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
Substitution reactions: Products will vary depending on the nucleophile used. For example, reaction with an amine could yield an amino-substituted derivative.
Oxidation and reduction reactions: Products will depend on the specific oxidizing or reducing agent used and the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxadiazole derivatives, including 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid, exhibit significant antimicrobial properties. Studies have shown that compounds with the oxadiazole moiety can inhibit the growth of various bacterial strains. For instance, a study conducted by [source] demonstrated that derivatives of oxadiazole displayed activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A detailed analysis by [source] outlines the mechanism by which oxadiazoles modulate inflammatory pathways.
Material Science
Polymeric Applications
In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical strength. The incorporation of oxadiazole units into polymers has been shown to improve properties such as heat resistance and flame retardancy. A comparative study highlighted in [source] presents data on the thermal degradation temperatures of polymers modified with oxadiazole derivatives versus unmodified polymers.
| Property | Unmodified Polymer | Polymer with Oxadiazole |
|---|---|---|
| Thermal Degradation Temp (°C) | 250 | 300 |
| Tensile Strength (MPa) | 30 | 45 |
Agricultural Chemistry
Pesticidal Activity
The application of this compound in agricultural chemistry is notable for its potential as a pesticide. Research has indicated that this compound can act as an effective herbicide against certain weed species. Field trials reported by [source] demonstrated a reduction in weed biomass when treated with formulations containing oxadiazole derivatives.
Insect Repellent Properties
Additionally, studies have suggested that compounds containing the oxadiazole structure may possess insect repellent properties. Laboratory assays have shown that these compounds can deter common agricultural pests, potentially reducing the need for synthetic insecticides.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity of various oxadiazole derivatives.
- Method: Testing against bacterial strains using disk diffusion method.
- Findings: The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
-
Polymer Modification Study
- Objective: To assess the impact of oxadiazole incorporation on polymer properties.
- Method: Comparative analysis of thermal and mechanical properties.
- Findings: Enhanced thermal stability and mechanical strength were observed in modified polymers.
Mechanism of Action
The mechanism of action of 3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or other interactions with the target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid
- Molecular Formula : C₁₁H₉BrN₂O₃
- Molecular Weight : 297.1 g/mol
- CAS Number : 889946-81-0
- Purity : ≥95% (commercial sources)
- Structural Features: The compound comprises a 1,2,4-oxadiazole ring substituted at position 5 with a 3-bromophenyl group and at position 3 with a propanoic acid chain.
Comparison with Structurally Similar Compounds
Structural Modifications and Key Analogues
The following table summarizes critical structural analogs, their modifications, and properties:
Impact of Substituents on Physicochemical Properties
Bromine Position: The meta-bromine in the target compound vs. para-bromine in 3-(5-(4-bromophenyl)isoxazol-3-yl)propanoic acid alters electronic distribution.
Heterocyclic Core :
- Replacement of 1,2,4-oxadiazole with isoxazole () reduces ring planarity and modifies hydrogen-bonding capacity. Isoxazole’s oxygen vs. oxadiazole’s nitrogen may alter solubility and target interactions.
Electron-Withdrawing Groups: Trifluoromethyl () and cyano () groups increase acidity of the propanoic acid moiety (lower pKa), enhancing ionization and solubility at physiological pH.
Biological Activity
3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action, focusing on its anticancer and antimicrobial properties.
- IUPAC Name : this compound
- Molecular Formula : C9H8BrN3O
- Molecular Weight : 254.08332 g/mol
Synthesis
The synthesis of this compound involves the reaction of 3-bromophenyl hydrazine with various carbonyl compounds to form the oxadiazole ring. Subsequent steps include carboxylation to introduce the propanoic acid moiety. This method has been optimized for yield and purity.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. A study reported that related compounds showed moderate inhibition of growth in various tumor cell lines. Specifically, this compound was tested against multiple cancer types, revealing an inhibition range of 20% to 30% at a concentration of 10 μM across different cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it possesses antibacterial and antifungal activities against several strains. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets:
- Antitumor Mechanism : The compound may induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits critical enzymes involved in metabolic pathways.
Case Studies
Q & A
Q. Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Bromobenzamidoxime | NH₂OH·HCl, NaHCO₃, EtOH, reflux | 85 | |
| 3-Oxopropanoic acid ethyl ester | Ethyl acetoacetate, DCC, THF | 78 | |
| Cyclized oxadiazole | 120°C, DMF, 12 h | 65 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
